molecular formula C16H10FN5S B2539626 (E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-77-7

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2539626
CAS No.: 853891-77-7
M. Wt: 323.35
InChI Key: OJDAARAFPCJYPE-AATRIKPKSA-N
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Description

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical reagent based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities . Derivatives of this scaffold have demonstrated potent and broad-spectrum antimicrobial properties in scientific studies, showing activity against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungi . The mechanism of action for such compounds, as suggested by docking studies, may involve inhibition of essential bacterial enzymes like MurB or fungal enzymes like CYP51 . Furthermore, this fused heterocyclic system is a promising scaffold in anticancer research. Related analogues have been designed and identified as novel, potent, and highly selective inhibitors of protein kinases, such as c-Met, which is a critical target in oncology due to its role in cancer cell proliferation, survival, and metastasis . The incorporation of a fluorostyryl moiety and a pyridyl group in this specific compound is designed to modulate its electronic properties, lipophilicity, and potential for biomolecular interactions, which may enhance its research value for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or a chemical probe for developing new therapeutic agents, investigating mechanisms of action against microbial and cancer targets, and studying the biochemical pathways associated with the triazolo-thiadiazole pharmacophore. Consistent with its research-grade status, this product has not been evaluated for safety or efficacy in humans.

Properties

IUPAC Name

6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAARAFPCJYPE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C16H10FN5S
  • CAS Number : 890600-46-1
  • Structure : The compound features a triazole ring fused with a thiadiazole moiety and a pyridine substituent, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, derivatives of triazoles have shown efficacy against various viruses by inhibiting viral replication through specific protein interactions. The compound's ability to bind to viral proteins may disrupt their function, thereby preventing the virus from replicating effectively .

Antibacterial Activity

In vitro studies have demonstrated that related triazolo compounds possess significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported as low as 16 μg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial potential .
  • The structure–activity relationship (SAR) analysis suggests that modifications in the fluorine substitution can enhance antibacterial activity by improving interaction with bacterial cell walls .

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In particular:

  • Compounds containing the triazolo-thiadiazole framework have shown potent cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Docking studies reveal that these compounds interact favorably with key amino acid residues in target proteins involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding : The compound binds to specific proteins involved in viral replication and bacterial resistance mechanisms.
  • Enzyme Inhibition : It may inhibit enzymes critical for the survival of bacteria and cancer cells.
  • Cell Cycle Disruption : The compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of similar triazolo compounds found that they significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of the viral E6 protein crucial for HPV replication .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial activity of triazolo derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The best-performing compound exhibited an MIC comparable to standard antibiotics like ampicillin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring in such compounds often leads to enhanced efficacy against microbial strains .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of various derivatives with triazolo-thiadiazole frameworks that displayed cytotoxic effects against human cancer cell lines such as U937 and HL60. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Antiviral Activity

In addition to antimicrobial and anticancer activities, (E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise in antiviral research. Some studies have reported that modifications in the phenyl moiety can tune biological properties towards enhanced antiviral activity . This adaptability makes it a candidate for further exploration in drug development against viral infections.

Case Studies and Research Findings

StudyFocusFindings
Antimalarial EfficacyInvestigated structure–activity relationships leading to potent antiplasmodial compounds.
Antimicrobial EvaluationSynthesized novel thiadiazole derivatives showing significant antibacterial activity against various strains.
Antiviral ActivityExplored modifications leading to enhanced antiviral properties; effective against specific viral targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and related triazolothiadiazoles:

Table 1: Structural and Functional Comparison

Compound Name (Example) Substituents (Position) Synthesis Method Pharmacological Activity Structural Insights
Target Compound 3: Pyridin-4-yl; 6: 2-Fluorostyryl Not explicitly described (likely POCl3-mediated) Potential anticancer/antimicrobial (inferred) Styryl group may enhance π-π stacking
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl) (18d) 3: Pyridin-4-yl; 6: 5-Nitro-2-furanyl POCl3 reflux with carboxylic acid Antimicrobial (inferred) Nitrofuryl group may improve redox activity
6-(Adamantan-1-yl)-3-(3-fluorophenyl) 3: 3-Fluorophenyl; 6: Adamantyl POCl3-mediated condensation Biomedical applications (broad) Adamantyl enhances lipophilicity; C–H···F interactions stabilize crystal packing
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] 3: Ethyl; 6: 4-Fluorophenyl-pyrazole Single-crystal X-ray confirmed Not explicitly tested Planar core; weak C–H···F and π-π interactions
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R 3: Methoxyphenyl-pyrazole; 6: Variable (R) Hydrazine and POCl3-mediated Antifungal (via 14-α-demethylase inhibition) Methoxy group enhances solubility and target binding
3-(3-Chlorophenyl)-6-aryl (5a-j) 3: 3-Chlorophenyl; 6: Aryl p-TsOH/DMF or methanol Antimicrobial (tested) Chlorophenyl increases electrophilicity
3-(5'-Fluoro-2'-methoxybiphenyl) (3a-j) 3: Fluoro-methoxybiphenyl; 6: Variable Microwave-assisted synthesis Anticancer and antibacterial Microwave synthesis improves yield/rate

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity

  • Fluorine-Containing Groups : Fluorine at aromatic positions (e.g., 2-fluorostyryl in the target compound, 3-fluorophenyl in ) enhances metabolic stability and bioavailability via hydrophobic and electronic effects.
  • Heteroaromatic Substitutions : Pyridinyl (target compound, ) and pyrazolyl () groups improve solubility and enable hydrogen bonding with biological targets.

Structural and Crystallographic Trends

  • Planarity : The triazolothiadiazole core is planar in most derivatives (e.g., ), facilitating π-π stacking with biological targets.
  • Weak Interactions : C–H···F and π-π interactions () stabilize crystal packing, which may correlate with solid-state stability.

Pharmacological Diversity

  • Antimicrobial Activity : Chlorophenyl () and nitrofuryl () derivatives show broad-spectrum effects.
  • Antifungal Activity : Methoxyphenyl-pyrazole derivatives () inhibit fungal enzymes via molecular docking.
  • Anticancer Potential: Fluoro-methoxybiphenyl derivatives () exhibit cytotoxicity, likely due to DNA intercalation or kinase inhibition.

Preparation Methods

Cyclocondensation with Aromatic Carboxylic Acids

A widely adopted method involves reacting 4-amino-5-mercapto-3-(pyridin-4-yl)-1,2,4-triazole (1) with 2-fluorocinnamic acid (2) under dehydrating conditions. Phosphoryl chloride (POCl₃) serves as both solvent and catalyst, facilitating cyclization at 80–100°C for 6–8 hours.

Reaction Scheme:
$$
\text{(1) + (2)} \xrightarrow{\text{POCl}3, \Delta} \text{Triazolo-thiadiazole core} + \text{H}2\text{O}
$$

Key Parameters:

  • Molar Ratio: 1:1 (triazole to carboxylic acid)
  • Yield: 60–75% after recrystallization from ethanol.

Styryl Group Introduction via Cross-Coupling

The (E)-2-fluorostyryl moiety is introduced at position 6 using a Heck coupling reaction. This step ensures stereoselectivity for the (E)-isomer, critical for maintaining planar conjugation.

Heck Reaction Conditions

The triazolo-thiadiazole intermediate (3) reacts with 2-fluorostyryl bromide (4) in the presence of palladium(II) acetate (Pd(OAc)₂), triethylamine (Et₃N), and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 120°C.

Reaction Scheme:
$$
\text{(3) + (4)} \xrightarrow[\text{Et}3\text{N}, \text{TBAB}]{\text{Pd(OAc)}2, \text{DMF}} \text{Target Compound} + \text{HBr}
$$

Optimization Insights:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd Maximizes coupling efficiency
Temperature 120°C Balances reaction rate and decomposition
Solvent DMF Enhances solubility of aromatic intermediates

Yield: 50–65% after column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control and Isomer Purity

The (E)-configuration of the styryl group is confirmed via $$^1$$H NMR coupling constants ($$J = 16.2\ \text{Hz}$$) and NOESY spectroscopy, which shows no interaction between vinylic protons and the ortho-fluorine. HPLC analysis (C18 column, acetonitrile/water) reveals >98% isomeric purity.

Spectroscopic Characterization

Table 1: Key Spectroscopic Data

Technique Observations
$$^1$$H NMR (400 MHz, DMSO-d₆) δ 8.75 (d, $$J = 4.8\ \text{Hz}$$, 2H, pyridyl), 7.92 (d, $$J = 16.2\ \text{Hz}$$, 1H, vinyl), 7.48–7.30 (m, 4H, aryl-F)
$$^{13}\text{C}$$ NMR (101 MHz, DMSO-d₆) δ 163.1 (C-F), 150.2 (triazolo C), 142.0 (thiadiazole C)
HRMS (ESI+) m/z 324.1045 [M+H]$$^+$$ (calc. 324.1042)

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Competitive formation ofthiadiazolo[3,2-a]triazole isomers is minimized by using excess POCl₃ and controlled heating rates.

Palladium Catalyst Deactivation

TBAB stabilizes Pd(0) species, preventing aggregation and maintaining catalytic activity throughout the Heck reaction.

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